molecular formula C7H13NO B1265769 8-Azabicyclo[3.2.1]octan-3-ol CAS No. 501-33-7

8-Azabicyclo[3.2.1]octan-3-ol

Cat. No. B1265769
CAS RN: 501-33-7
M. Wt: 127.18 g/mol
InChI Key: YYMCYJLIYNNOMK-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-ol is a chemical compound with the molecular formula C7H13NO . It is also known by other names such as 1αH,5αH-Nortropan-3α-ol and 1α-H,5α-H-Nortropan-3α-ol . This compound can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]octan-3-ol consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 127.184 Da and the monoisotopic mass is 127.099716 Da .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1

8-Azabicyclo octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its modulation can have significant implications in the treatment of metabolic disorders.

Growth Hormone Deficiency Treatment

Nortropin, a recombinant human growth hormone, is prescribed for patients with growth hormone deficiency . It helps stimulate growth in children and adults who lack natural growth hormone, and its effects include increased height, bone density, muscle mass, and exercise capacity.

Patient Satisfaction and Safety

Studies have shown that Nortropin has a high level of patient satisfaction, particularly in terms of its effectiveness and convenience . It also has a good safety profile, with the only significant side effect noted being rash .

Comparative Efficacy with Other Growth Hormones

Nortropin has been compared with other growth hormones like Sogroya in terms of efficacy and safety . The results showed comparable efficacy and safety profiles, except for the prevalence of rash in the Nortropin group .

Impact on Insulin-like Growth Factor 1

Nortropin has been found to have an impact on insulin-like growth factor 1-standard deviation score (IGF-1 SDS), a marker of growth hormone activity . This could have implications in the monitoring and management of patients with growth hormone deficiency.

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCYJLIYNNOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964516
Record name 8-Azabicyclo[3.2.1]octan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nor-psi-tropine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-Azabicyclo[3.2.1]octan-3-ol

CAS RN

501-33-7, 7432-11-3, 538-09-0
Record name Pseudonortropine
Source ChemIDplus
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Record name 7432-11-3
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Record name Nortropine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72850
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Record name 8-Azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-azabicyclo[3.2.1]octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Nor-psi-tropine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134.5 - 135 °C
Record name Nor-psi-tropine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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